molecular formula C27H36N4O6 B8091893 1-Alaninechlamydocin

1-Alaninechlamydocin

Cat. No.: B8091893
M. Wt: 512.6 g/mol
InChI Key: QMNUPNOLDLHVTB-IWDBHXEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-alaninechlamydocin is an oligopeptide.
Alaninechlamydocin, 1- is a natural product found in Tolypocladium with data available.

Biological Activity

1-Alaninechlamydocin is a cyclic tetrapeptide derived from a fungal isolate of Tolypocladium sp., exhibiting significant biological activity, particularly as an antitumor agent. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its potential in cancer treatment.

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes an open chromatin structure, facilitating the expression of genes involved in cell cycle regulation and apoptosis.

  • IC50 Value : The compound exhibits potent inhibition of HDAC with an IC50 value of 6.4 nM .
  • Cell Cycle Effects : It induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells .

Antiproliferative Effects

This compound has demonstrated antiproliferative and cytotoxic activities against various cancer cell lines, particularly human pancreatic cancer cells (MIA PaCa-2). The following table summarizes its potency:

Cell LineGI50 (nM)TGI (nM)LC50 (nM)
MIA PaCa-25.38.822
PANC-114N/AN/A
hTERT-HPNE2.0N/AN/A

These values indicate that this compound is effective at low nanomolar concentrations, making it a promising candidate for further development in cancer therapeutics .

Induction of Apoptosis

The compound's ability to induce apoptosis was confirmed through flow cytometry, which showed a significant increase in the percentage of cells in the G2/M phase after treatment. Additionally, cleavage of poly ADP-ribose polymerase (PARP), a marker for early apoptosis, was observed .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research conducted by Du et al. (2014) highlighted the compound's ability to inhibit HDAC activity effectively and induce apoptosis in pancreatic cancer cells. The study reported that treatment with 20 nM of this compound for 20 hours resulted in over a 50% decrease in G1 phase cells and a doubling of G2/M phase cells .
  • Comparative Analysis : A comparative study indicated that the antiproliferative effects of this compound are significantly more potent than those of other known HDAC inhibitors, such as SAHA (suberoylanilide hydroxamic acid) . This suggests that this compound could offer advantages in efficacy for cancer treatment.
  • Stability Tests : Stability assessments showed that unlike its structural analogue chlamydocin, which has a short half-life in serum, this compound maintained its potency even after being incubated in human serum for up to 30 minutes . This stability is crucial for its potential therapeutic application.

Properties

IUPAC Name

(3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUPNOLDLHVTB-IWDBHXEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Alaninechlamydocin
Reactant of Route 2
1-Alaninechlamydocin
Reactant of Route 3
1-Alaninechlamydocin
Reactant of Route 4
1-Alaninechlamydocin
Reactant of Route 5
1-Alaninechlamydocin
Reactant of Route 6
1-Alaninechlamydocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.